
LY3007113
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, this compound inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent.
Wissenschaftliche Forschungsanwendungen
Introduction to LY3007113
This compound is a small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes including inflammation, cell differentiation, and apoptosis. This compound has garnered attention for its potential applications in oncology, particularly in the treatment of advanced cancers.
Oncology Applications
This compound has been primarily studied for its effects on advanced cancers. A Phase 1 clinical trial evaluated the safety and pharmacokinetics of this compound among patients with various types of advanced malignancies. The study aimed to establish a recommended Phase 2 dose while assessing the drug's pharmacodynamics and tumor response rates.
Study Design and Findings
- Participants : Adult patients with histologically confirmed advanced cancer.
- Dosing : this compound was administered orally every 12 hours, with doses ranging from 20 mg to 40 mg.
- Maximum Tolerated Dose (MTD) : The MTD was determined to be 30 mg every 12 hours.
- Adverse Events : Common treatment-related adverse events included tremors, rash, stomatitis, and fatigue. Notably, severe adverse events included upper gastrointestinal hemorrhage and increased hepatic enzymes at higher doses .
Efficacy Results
- The best overall response observed in the trial was stable disease in three out of 27 patients treated at the MTD .
- Preclinical studies indicated that this compound effectively inhibited phosphorylation of MAPKAP-K2 in HeLa cells and demonstrated activity in xenograft models of human ovarian and kidney cancers as well as leukemia .
Mechanistic Insights
The mechanism of action for this compound involves inhibition of the p38 MAPK pathway, which is implicated in tumor microenvironment regulation. By modulating this pathway, this compound aims to disrupt cancer cell survival and proliferation.
Pharmacokinetics
- The pharmacokinetic profile showed a dose-proportional increase in exposure with time-independent characteristics after repeated dosing. The estimated half-life was approximately 10 hours, which supports the compound's potential for sustained therapeutic effects when dosed appropriately .
Potential Beyond Oncology
Research has also explored the use of p38 MAPK inhibitors like this compound for other medical conditions. For instance, there is emerging interest in its application for neurodegenerative disorders such as Friedreich's ataxia, where p38 MAPK signaling may contribute to disease pathology .
Clinical Trial Data
Parameter | Value |
---|---|
Maximum Tolerated Dose (MTD) | 30 mg Q12H |
Common Adverse Events | Tremor, rash, stomatitis, fatigue |
Severe Adverse Events | Upper gastrointestinal hemorrhage |
Overall Response | Stable disease in 3/27 patients |
Pharmacokinetics Half-Life | ~10 hours |
Preclinical Efficacy Data
Tumor Type | Model Used | Observed Effect |
---|---|---|
Ovarian Cancer | Xenograft | Significant tumor growth inhibition |
Kidney Cancer | Xenograft | Significant tumor growth inhibition |
Glioblastoma | Subcutaneous model | Inhibition of p-MAPKAP-K2 |
Eigenschaften
Molekularformel |
Unknown |
---|---|
Molekulargewicht |
0 |
Aussehen |
Solid powder |
Synonyme |
LY3007113; LY-3007113; LY 3007113.; Unknown |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.